IvabradineHClsalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イバブラジン塩酸塩は、主に慢性安定狭心症および慢性心不全の治療に使用される医薬品化合物です。 これは、洞結節のペースメーカー電流(If)を選択的に阻害する新規の心拍数抑制薬であり、心筋収縮性に影響を与えることなく心拍数を低下させます .

準備方法

合成経路と反応条件

イバブラジン塩酸塩の合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。一般的な方法の1つは、3,4-ジメトキシベンズアルデヒドと2,3-ジヒドロ-1H-インデン-2-アミンを反応させてイミン中間体を形成することです。この中間体は、対応するアミンを形成するために還元され、さらに反応してイバブラジンを生成します。 最終段階では、イバブラジンと塩酸を反応させて塩酸塩を形成します .

工業生産方法

イバブラジン塩酸塩の工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が行われます。このプロセスには、最終製品を得るための結晶化、ろ過、および乾燥などの高度な技術の使用が含まれます。 マンデル酸との共結晶化も、化合物の安定性と溶解性を向上させるために検討されています .

化学反応の分析

反応の種類

イバブラジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: イバブラジンは、対応するN-オキシドを形成するために酸化することができます。

還元: 還元反応は、イバブラジンを対応するアミン誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、N-オキシド、アミン誘導体、および置換イバブラジン化合物があります .

科学研究への応用

イバブラジン塩酸塩は、科学研究において幅広い用途があります。

化学: イオンチャネルの選択的阻害を研究するためのモデル化合物として使用されます。

生物学: さまざまな動物モデルにおける心拍数と心臓機能への影響について調査されています。

医学: 狭心症や心不全など、心臓関連疾患の治療における治療の可能性について広く研究されています。

科学的研究の応用

Ivabradine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying selective inhibition of ion channels.

Biology: Investigated for its effects on heart rate and cardiac function in various animal models.

Medicine: Extensively studied for its therapeutic potential in treating heart-related conditions such as angina and heart failure.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

イバブラジン塩酸塩は、特に洞結節のIf電流である、過分極活性化環状ヌクレオチド制御(HCN)チャネルを選択的に阻害することで効果を発揮します。この阻害は、ジアストリック分極を延長し、洞結節の発火速度を遅らせ、最終的に心拍数を低下させます。 ベータ遮断薬やカルシウムチャネル遮断薬とは異なり、イバブラジンは心筋収縮性に影響を与えないため、独自の心拍数抑制薬となっています .

類似化合物との比較

類似化合物

ベータ遮断薬: アテノロールやメトプロロールなど、心拍数を低下させるものの、作用機序や副作用が異なります。

カルシウムチャネル遮断薬: アムロジピンやベラパミルなど、心拍数と血圧を低下させるものの、心筋収縮性に悪影響を及ぼす可能性があります.

独自性

イバブラジン塩酸塩は、If電流を選択的に阻害する点でユニークであり、ベータ遮断薬やカルシウムチャネル遮断薬に見られる負の変力作用なしに心拍数を低下させることができます。 この選択的な作用は、副作用を減らし、他の心拍数抑制薬に耐えられない患者にとって、イバブラジンを貴重な選択肢にします .

特性

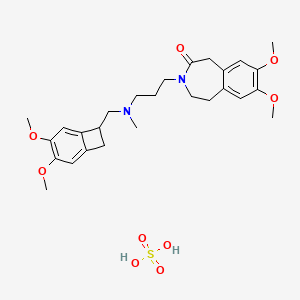

分子式 |

C27H38N2O9S |

|---|---|

分子量 |

566.7 g/mol |

IUPAC名 |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |

InChI |

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4) |

InChIキー |

BTPJWGWDKZFLCT-UHFFFAOYSA-N |

正規SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。